Product packaging for Antioside(Cat. No.:CAS No. 3981-16-6)

Antioside

Cat. No.: B1199726
CAS No.: 3981-16-6
M. Wt: 552.7 g/mol
InChI Key: VRDSLDHRGHMDAC-KDCJLTIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry focuses on compounds isolated from natural sources, such as plants, microorganisms, and animals. These compounds often possess diverse and complex structures and can exhibit a wide range of biological activities. thieme-connect.com Natural products have historically played a significant role in drug discovery and development, with many therapeutic agents either being natural products themselves or derived from them. thieme-connect.com Antioside, as a compound found in various plants, fits squarely within this field of study. Its isolation, structural elucidation, and investigation into its properties are typical endeavors in natural products chemistry.

Historical Perspective of this compound Research Trajectories

While a detailed historical trajectory specifically focused on this compound research is not extensively documented in the provided sources, the study of natural products with biological activity has a long history. Early research in natural products often focused on identifying compounds responsible for the medicinal or toxic properties of plants used in traditional medicine. The discovery and investigation of cardiac glycosides, a class of compounds to which this compound belongs, date back centuries due to their potent effects on the heart. researchgate.net The isolation and characterization of individual compounds from complex plant extracts became more feasible with advancements in analytical techniques. Research on this compound likely followed this general trajectory, with initial isolation from plant sources like Antiaris toxicaria and Hedysarum caucasicum, followed by structural determination and preliminary assessments of its biological effects. nih.govnih.gov

Classification and Structural Archetype of this compound as a Cardenolide Glycoside

Initial descriptions in some sources might ambiguously classify this compound, but detailed chemical databases clarify its structural nature. According to PubChem and Metabolomics Workbench, this compound (CID 441843) is classified under Sterol Lipids, specifically within the subclasses of Sterols and Cardenolides and derivatives. nih.govmetabolomicsworkbench.org This classification is based on its core chemical structure.

This compound is a cardenolide glycoside. metabolomicsworkbench.orgnih.govacs.org Cardenolide glycosides are a type of cardiac glycoside characterized by a steroid core, a five-membered butenolide ring attached at the C-17 position, and a glycoside moiety (sugar unit) attached to the steroid structure. researchgate.net In the case of this compound, the aglycone (non-sugar part) is Antiogenin, and the sugar moiety is alpha-L-rhamnose. nih.govmetabolomicsworkbench.orglipidmaps.org The systematic name provided by PubChem, 3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-5,12,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one, explicitly details this complex steroid structure with a rhamnose sugar attached. nih.gov

The molecular formula of this compound is C₂₉H₄₄O₁₀, and its molecular weight is approximately 552.7 g/mol . nih.gov

Current Research Landscape and Future Directions for this compound Investigation

Current academic research on this compound is exploring its potential biological activities. Studies suggest this compound could possess antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov These potential activities align with the broader research interests in natural products and their therapeutic applications, particularly in addressing conditions related to oxidative stress and inflammation. nih.govuni.lu

Ongoing studies are investigating the pharmacokinetic properties, toxicity profiles, and efficacy of this compound in various disease models. nih.gov This research is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as assessing its safety and potential therapeutic benefits.

Future directions for this compound investigation aim to further elucidate its therapeutic potential and facilitate the translation of research findings into practical applications. nih.gov This includes conducting more comprehensive studies to understand its precise mechanisms of action at the molecular level. lipidmaps.org Research may also focus on optimizing its formulation to improve bioavailability and stability, as well as exploring novel drug delivery systems. lipidmaps.org Further in vivo and potentially clinical studies are needed to validate its efficacy and safety in humans. nih.govlipidmaps.orgmiami.edu The study of this compound within the context of the plants it is found in, such as Antiaris toxicaria, which is known for producing cardiac glycosides, also presents avenues for future research, including understanding the biosynthesis of these compounds. uni.lunaturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O10 B1199726 Antioside CAS No. 3981-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3981-16-6

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-5,12,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)19-11-20(30)27(3)17(15-10-21(31)37-13-15)6-9-29(27,36)18(19)5-8-28(26,35)12-16/h10,14,16-20,22-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16-,17+,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1

InChI Key

VRDSLDHRGHMDAC-KDCJLTIJSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O

Origin of Product

United States

Biological Activities and Pharmacological Mechanisms of Antioside

Antioxidant Capacities and Mechanisms

Antioxidants function through various mechanisms to counteract oxidative stress. These mechanisms include directly scavenging free radicals, donating hydrogen atoms or electrons, and chelating metal ions. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govrsc.orgmdpi.commdpi.comresearchgate.netplos.orgnih.govscirp.orgnih.govaocs.orgmdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgresearchgate.netwikipedia.orgnih.gov Although Antioside is mentioned in the context of antioxidant and radical scavenging activity in plant extracts nih.govresearchgate.net, specific studies detailing its isolated antioxidant mechanisms with corresponding data tables were not found in the performed searches.

Free Radical Scavenging Activities

Direct Quenching of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS), such as superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are produced during normal cellular metabolism and in response to environmental stress. wikipedia.orgontosight.ainih.govwikipedia.orgfrontiersin.orgnih.govnih.govnih.govmdpi.comfrontiersin.org Excessive levels of ROS can lead to oxidative damage. nih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.org Antioxidants can quench ROS directly, converting them into less reactive species. nih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.org While the concept of ROS quenching by antioxidants is well-documented wikipedia.orgontosight.ainih.govwikipedia.orgfrontiersin.orgnih.govnih.govnih.govmdpi.comfrontiersin.org, specific experimental data demonstrating the direct quenching of various ROS by this compound were not found in the conducted searches.

Direct Quenching of Reactive Nitrogen Species (RNS)

Reactive Nitrogen Species (RNS), such as nitric oxide (NO•) and peroxynitrite (ONOO⁻), are another group of reactive molecules that can contribute to oxidative and nitrosative stress. oatext.comnih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Similar to ROS, RNS can cause cellular damage. frontiersin.orgnih.gov Antioxidants can also quench RNS directly. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Although the principle of RNS quenching by antioxidants is known oatext.comnih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net, specific data on the direct quenching of different RNS by isolated this compound were not identified in the available search results.

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a common pathway by which antioxidants neutralize free radicals. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.commdpi.comresearchgate.netwikipedia.orgnih.govnih.gov In this mechanism, the antioxidant donates a hydrogen atom to the free radical, resulting in a stable product and a less reactive radical derived from the antioxidant. researchgate.netmdpi.comwikipedia.org The feasibility of the HAT mechanism is often evaluated by parameters such as bond dissociation enthalpy (BDE). nih.govresearchgate.netfrontiersin.org While HAT is a fundamental antioxidant mechanism researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.commdpi.comresearchgate.netwikipedia.orgnih.govnih.gov, specific experimental or computational data quantifying this compound's activity via the HAT mechanism were not found in the performed searches.

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism is another important pathway for antioxidant action. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.netrsc.orgmdpi.comnih.govfrontiersin.org In the SET mechanism, the antioxidant transfers a single electron to the free radical, forming a radical cation from the antioxidant and an anion from the radical. mdpi.comfrontiersin.org This is often followed by proton transfer (SET-PT). nih.govmdpi.comnih.govfrontiersin.org Parameters like ionization potential (IP) and electron transfer enthalpy (ETE) are relevant to the SET mechanism. nih.govresearchgate.netmdpi.comnih.govfrontiersin.org Despite the significance of the SET mechanism in antioxidant activity researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.netrsc.orgmdpi.comnih.govfrontiersin.org, specific data illustrating this compound's participation in SET reactions were not identified in the available literature.

Metal Ion Chelation

Transition metal ions, such as iron and copper, can catalyze the formation of highly reactive free radicals through reactions like the Fenton reaction. nih.govrsc.orgplos.orgaocs.org Antioxidants can reduce oxidative stress by chelating these metal ions, thereby reducing their catalytic activity. nih.govnih.govresearchgate.netplos.orgnih.govscirp.orgnih.govaocs.orgmdpi.com Metal chelation involves the formation of coordinate bonds between the chelator and the metal ion. nih.govplos.orgmdpi.com While metal chelation is a known antioxidant strategy nih.govnih.govresearchgate.netplos.orgnih.govscirp.orgnih.govaocs.orgmdpi.com, specific data on the metal chelating properties of this compound were not found in the performed searches.

Modulation of Endogenous Antioxidant Systems

Endogenous antioxidant systems in biological systems include both enzymatic and non-enzymatic components that work together to counteract oxidative stress. wikipedia.orgnih.gov Enzymatic antioxidants include enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx), while non-enzymatic antioxidants include molecules such as glutathione. wikipedia.orgnih.gov

Regulation of Enzymatic Antioxidants

Enzymatic antioxidants play a crucial role in detoxifying reactive oxygen species (ROS). researchgate.netwikipedia.org Their activity and expression levels are key indicators of the cellular antioxidant defense status. nih.govnih.gov

Superoxide Dismutase (SOD, EC 1.15.1.1) is an enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). wikipedia.org This reaction is a crucial initial step in the detoxification of superoxide, a major ROS produced during oxygen metabolism. wikipedia.org There are different forms of SOD in humans, including SOD1 (cytoplasm), SOD2 (mitochondria), and SOD3 (extracellular), which contain different metal cofactors (copper and zinc for SOD1 and SOD3, manganese for SOD2). wikipedia.orgmdpi.com

Studies on SOD activity and expression in various biological contexts highlight their responsiveness to oxidative stress. For instance, research has shown that SOD activity can be significantly enhanced through the overexpression of the sod gene. frontiersin.org In some cases, increased SOD activity and expression are observed as a response to oxidative challenges. arvojournals.org Conversely, decreased SOD activity and expression have been noted in certain pathological conditions. nih.gov The activity of SOD can also be influenced by the availability of its metal cofactors, with copper chaperones being required for the full activity of copper-containing SODs like SOD3. nih.gov

While general information on SOD activity and expression is available, specific detailed research findings on this compound's direct impact on SOD activity and expression were not prominently found in the provided search results.

Catalase (CAT, EC 1.11.1.6) is an enzyme that primarily functions to decompose hydrogen peroxide (H₂O₂) into water and oxygen. This reaction is vital for preventing the accumulation of H₂O₂, another important ROS. nih.gov Catalase works in coordination with other antioxidant enzymes like SOD and GPx to maintain cellular redox balance. mdpi.com

Research on catalase activity and expression demonstrates its variability in response to different stimuli and in various tissues. For example, studies have shown that catalase activity can increase significantly under conditions of oxidative stress, potentially as a compensatory mechanism. arvojournals.orgmdpi.comresearchgate.net However, this increase in activity may not always correlate with increased gene expression; in some instances, increased catalase activity has been observed alongside decreased expression levels. arvojournals.orgmdpi.com The regulation of catalase expression can be complex and may vary depending on the cell type and the nature of the stress. nih.govnih.gov

Specific detailed research findings on this compound's direct impact on catalase activity and expression were not prominently found in the provided search results.

Glutathione Peroxidase (GPx, EC 1.11.1.9) is a family of enzymes that play a key role in protecting the organism from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides using glutathione (GSH) as a substrate. wikipedia.orgoncotarget.com This reaction converts GSH to its oxidized form, glutathione disulfide (GSSG). wikipedia.org GPx enzymes are crucial for detoxifying hydroperoxides and maintaining the balance between GSH and GSSG. wikipedia.orgnih.gov

Studies have investigated GPx activity and expression in various physiological and pathological states. For instance, significantly higher levels of GPx activity, protein, and mRNA have been observed in conditions associated with increased oxidative stress, suggesting an upregulation in response to oxidative challenges. nih.gov The regulation of GPx expression can be influenced by various factors, including epigenetics and microRNAs. mdpi.com Different isoforms of GPx exist, with varying cellular locations and substrate specificities. wikipedia.orgoncotarget.com

Specific detailed research findings on this compound's direct impact on glutathione peroxidase activity and expression were not prominently found in the provided search results.

Heme Oxygenase-1 (HO-1, EC 1.14.99.3) is an inducible enzyme involved in the degradation of heme into biliverdin, carbon monoxide, and ferrous iron. frontiersin.orgmdpi.com HO-1 is considered a primary antioxidant enzyme and also possesses significant anti-inflammatory properties. researchgate.netnih.gov Its expression can be induced by various stimuli, including oxidative stress, its natural substrate heme, and phytochemical antioxidants. mdpi.comresearchgate.net

The induction of HO-1 is often mediated by transcription factors, such as Nrf2, and associated upstream kinases. frontiersin.orgresearchgate.net The products of heme degradation catalyzed by HO-1, namely biliverdin, bilirubin (B190676) (reduced from biliverdin), and carbon monoxide, contribute to its antioxidant and cytoprotective effects. frontiersin.orgmdpi.com Increased HO-1 expression has been observed in response to oxidative stress and other cellular stressors as a mechanism to counteract damage. researchgate.net

While the induction of HO-1 by natural compounds is a known phenomenon frontiersin.orgresearchgate.net, specific detailed research findings on this compound's direct impact on HO-1 induction were not prominently found in the provided search results.

Influence on Non-Enzymatic Antioxidant Levels (e.g., Glutathione)

Non-enzymatic antioxidants, such as glutathione (GSH), play a vital role in the cellular defense against oxidative stress by directly neutralizing free radicals and participating in enzymatic antioxidant pathways. wikipedia.orgnih.gov Glutathione is the most abundant endogenous antioxidant in the body and exists in reduced (GSH) and oxidized (GSSG) forms. nih.gov The balance between GSH and GSSG is a critical indicator of the cellular redox state. nih.gov

Glutathione neutralizes reactive oxygen species and helps combat oxidative stress. nih.gov It also plays a role in detoxifying environmental chemicals and can regenerate other antioxidants like vitamins C and E. youtube.com Glutathione levels can be influenced by various factors, including age, stress, diet, and exercise. nih.govyoutube.comeurekalert.orgyoutube.com Decline in GSH levels is considered a marker of oxidative stress. nih.gov

Studies have explored methods to maintain or increase glutathione levels, such as supplementation with compounds like N-acetyl-cysteine (NAC), which is known to boost glutathione synthesis and metabolic function. eurekalert.org

Anti-inflammatory Properties and Mechanistic Insights

This compound has been noted for its potential anti-inflammatory properties ontosight.ai. The anti-inflammatory effects of natural compounds, including flavonoid glycosides like this compound, are often linked to their ability to modulate various aspects of the inflammatory response mdpi.comfrontiersin.orgfrontiersin.org.

Modulation of Inflammatory Mediators and Pathways

Based on studies of similar flavonoid compounds, the anti-inflammatory potential of this compound may involve the modulation of inflammatory mediators and signaling pathways. Inflammatory processes involve the generation of soluble mediators such as cytokines and chemokines nih.govmdpi.com. Compounds with anti-inflammatory activity can influence the expression and production of these molecules mdpi.comfrontiersin.org. For instance, some polyphenols and flavonoids have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, while potentially increasing anti-inflammatory cytokines like IL-10 mdpi.commdpi.com.

Furthermore, anti-inflammatory compounds can interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways frontiersin.orgnih.govnih.gov. The activation of NF-κB is central to the transcription of many pro-inflammatory genes nih.govmdpi.com. Modulation of these pathways can lead to a reduction in the production of various inflammatory substances frontiersin.orgnih.gov. While these mechanisms are established for various anti-inflammatory agents, specific data detailing this compound's direct effects on these mediators and pathways is not extensively available in the provided search results.

Interaction with Immune Cell Responses

The inflammatory response involves the intricate interaction and activation of various immune cells, including macrophages and lymphocytes mdpi.combristol.ac.uk. Antioxidants and anti-inflammatory compounds can influence the functions of these cells nih.govnih.gov. For example, the activation of phagocytes during inflammation leads to the production of reactive oxygen species (ROS), and antioxidants can help to mitigate this oxidative stress nih.gov. Immune cells, such as T cells and macrophages, interact and produce inflammatory messenger molecules (cytokines) bristol.ac.uk. Modulation of these cell-cell interactions and the subsequent release of mediators is a potential mechanism for anti-inflammatory agents nih.govfrontiersin.org. While the general principles of immune cell modulation by anti-inflammatory compounds are understood, specific research detailing how this compound interacts with or modulates the responses of particular immune cell types is limited based on the available information.

Antimicrobial Potential and Related Mechanisms

This compound's potential antimicrobial properties have also been highlighted ontosight.ai. Natural compounds, including flavonoids, are known to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi mdpi.comfrontiersin.orgnih.govmdpi.com.

The mechanisms by which such compounds exert antimicrobial effects are diverse. They can involve direct interaction with the microbial cell membrane, leading to disruption or structural modification mdpi.commdpi.com. Some compounds can interfere with essential cellular processes such as energy metabolism or the synthesis of nucleic acids and proteins mdpi.comfrontiersin.org. Metal ion chelation is another proposed mechanism, as metals are often required for bacterial protein function and membrane depolarization mdpi.com. The specific antimicrobial mechanism of this compound, however, requires further detailed investigation. Studies on the antimicrobial activity of other plant-derived compounds, such as essential oils and polyphenols, demonstrate mechanisms involving damage to cell membranes and inhibition of essential enzymes nih.govmdpi.com.

Other Emerging Biological Activities

Beyond anti-inflammatory and antimicrobial potential, this compound and similar flavonoid glycosides may exhibit other biological activities ontosight.ai. Antioxidant activity is a prominent property associated with many flavonoid compounds ontosight.airesearchgate.netnih.govwikipedia.orgunibo.it. Antioxidants function by inhibiting oxidation, a process that can produce free radicals and lead to cellular damage wikipedia.orgbetterhealth.vic.gov.au. They can neutralize free radicals, chelate metal ions that catalyze oxidative reactions, and influence the activity of antioxidant enzymes nih.govwikipedia.org. This compound's potential antioxidant activity ontosight.ai suggests it may play a role in mitigating oxidative stress, which is implicated in the pathogenesis of various diseases ontosight.ainih.govbetterhealth.vic.gov.au. While this compound is mentioned as having potential antioxidant properties ontosight.ai, specific studies detailing its antioxidant mechanisms were not found in the provided search results.

Compound Information

Compound NamePubChem CID
This compound441843

Chemical Properties of this compound

Based on information from PubChem, key chemical properties of this compound include:

PropertyValue
Molecular FormulaC₂₉H₄₄O₁₀
Molecular Weight552.7 g/mol
XLogP3-1.1
Isotopic Molecular Weight552.29344760 Da nih.gov
Monoisotopic Mass552.29344760 Da nih.gov

This article provides an overview of the reported biological activities and potential pharmacological mechanisms of this compound, drawing upon its classification as a flavonoid glycoside and the known properties of related compounds. Further specific research is needed to fully elucidate the precise mechanisms of action of this compound.

Cellular and Molecular Interventions of Antioside

Impact on Oxidative Stress-Induced Cellular Damage

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants medicalnewstoday.comclevelandclinic.org. High levels of ROS can damage cellular components, including lipids, proteins, and DNA medicalnewstoday.comclevelandclinic.orgnih.govnih.gov. Antioxidants, such as Antioside, can potentially mitigate this damage by neutralizing free radicals ontosight.aiharvard.edu.

Protection Against Lipid Peroxidation

Lipid peroxidation is a process where free radicals, particularly ROS, interact with lipids within cell membranes, leading to their oxidative degradation wikipedia.orgmdpi.com. This chain reaction can result in cell damage wikipedia.org. Antioxidants play a crucial role in mitigating lipid peroxidation by neutralizing these free radicals, thereby halting the chain reactions wikipedia.org. The protective effect of antioxidants against lipid peroxidation has been observed in various studies mdpi.comnih.gov. For instance, research on ram spermatozoa demonstrated that antioxidants could prevent ROS-mediated peroxidative damage to membrane lipids during storage, improving plasma membrane integrity nih.gov.

Amelioration of DNA/RNA Oxidative Damage

Oxidative stress can induce various types of damage to DNA and RNA, including base and sugar lesions, strand breaks, and DNA-protein cross-links nih.govresearchgate.net. Guanine bases are particularly susceptible to oxidation, with 8-hydroxyguanine (B145757) (8-OH-G) being a characteristic oxidative product used as a biomarker for oxidative stress researchgate.netagrisera.com. Oxidative damage to DNA is considered a significant factor in the initiation of carcinogenesis researchgate.netnih.gov. Studies suggest that antioxidants can exert a protective effect on DNA by reducing oxidative damage nih.govplos.org.

Preservation of Protein Integrity and Function

Oxidative stress can lead to the modification and cross-linking of proteins, potentially impairing their normal function medicalnewstoday.comnih.govmdpi.com. This is particularly relevant in conditions like neurodegenerative disorders, where protein aggregation is observed mdpi.com. Antioxidants can contribute to the preservation of protein integrity and function by protecting against oxidative damage mdpi.comnih.gov. Research indicates that antioxidants can help maintain the proper function of proteins and may even stabilize them in complexes mdpi.com.

Influence on Cell Signaling Pathways

Antioxidants are not merely passive molecules that scavenge free radicals; they can also influence cell signaling pathways ijbs.com. ROS themselves can function as signaling molecules at low to moderate concentrations, regulating various cellular processes nih.govnih.govnih.gov. Antioxidants can interact with these pathways, influencing cellular responses to stress ijbs.com.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway Activation

The Nrf2-ARE pathway is a crucial defense mechanism against oxidative stress mdpi.commdpi.com. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the ARE in the promoter regions of genes encoding antioxidant and phase II detoxifying enzymes mdpi.commdpi.comfrontiersin.org. This leads to the increased expression of these protective enzymes, enhancing the cell's ability to counteract oxidative damage mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. Activation of the Nrf2/ARE pathway has been shown to protect cells from oxidant injury and inhibit inflammatory gene expression nih.gov. Various compounds, including certain phytochemicals, have been shown to activate this pathway frontiersin.orgmdpi.com.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis nih.govmdpi.com. This pathway can be modulated by oxidative stress signals nih.gov. Antioxidants have been observed to influence the MAPK pathway nih.govnih.gov. Studies have shown that antioxidants can modulate the activity of different components within the MAPK cascade, such as ERK, JNK, and p38 mdpi.commdpi.comresearchgate.net. The specific effects on the MAPK pathway can vary depending on the antioxidant and the cellular context mdpi.commdpi.com.

Data Table: Cellular and Molecular Effects of this compound (Based on General Antioxidant Research)

Cellular Component/PathwayImpact of Oxidative StressPotential Effect of this compound (as an Antioxidant)Relevant Research Findings
Lipids (Cell Membranes)Lipid peroxidation, leading to membrane damage. wikipedia.orgmdpi.comProtection against lipid peroxidation, preserving membrane integrity. wikipedia.orgmdpi.comnih.govAntioxidants prevent ROS-mediated peroxidative damage to membrane lipids. nih.gov
DNA/RNAOxidative lesions (e.g., 8-OH-G), strand breaks. nih.govresearchgate.netAmelioration of oxidative damage to DNA/RNA. nih.govplos.orgAntioxidants can reduce oxidative damage to DNA. nih.govplos.org
ProteinsModification, cross-linking, loss of function. medicalnewstoday.comnih.govmdpi.comPreservation of protein integrity and function. mdpi.comnih.govAntioxidants protect against protein oxidation and help maintain protein function. mdpi.comnih.gov
Nrf2-ARE PathwayCan be activated by oxidative stress. mdpi.commdpi.comActivation of the Nrf2-ARE pathway, increasing antioxidant enzyme expression. mdpi.comActivation of Nrf2/ARE pathway protects against oxidant injury and inhibits inflammation. nih.gov
MAPK Pathway (ERK, JNK, p38)Involved in signaling in response to oxidative stress. nih.govModulation of MAPK signaling components. mdpi.comnih.govnih.govmdpi.comresearchgate.netAntioxidants can modulate MAPK pathways, influencing cell survival and death signals. mdpi.commdpi.comresearchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune responses, inflammation, cell proliferation, and stress responses. nih.gov NF-κB consists of five transcription factors that operate in both the cytoplasm and nucleus. xjtu.edu.cn The canonical and non-canonical pathways of NF-κB orchestrate various cellular processes, including those involved in cancer-related inflammation and metastasis. xjtu.edu.cn Phytochemicals are known to modulate NF-κB pathways, often by stabilizing its inhibitor, IκB, or by inhibiting phosphorylation and ubiquitination. xjtu.edu.cn They can also inhibit the nuclear translocation of NF-κB. xjtu.edu.cn Oxidative stress can both activate and repress NF-κB signaling depending on the context. nih.gov The NF-κB pathway can exhibit both anti- and pro-oxidant roles in the presence of oxidative stress. nih.gov Activation of the PI3K/Akt pathway can induce the NF-κB pathway. nih.gov There is also known crosstalk between the NF-κB and Nrf2 pathways, important regulators of oxidative stress and inflammation. frontiersin.org Deficiency in Nrf2 can elevate NF-κB expression, increasing inflammatory factor production, while NF-κB can influence Nrf2 activity and transcription of its target genes. frontiersin.org

Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling axis is a pivotal pathway involved in various cellular processes, including metabolism, oxidative stress, immune inflammation, cell survival, cell cycling, angiogenesis, and metabolism. aginganddisease.orgijbs.com PI3K/Akt signaling can be activated by receptor tyrosine kinases and is negatively regulated by PTEN, which converts PIP3 to PIP2. aginganddisease.org Elevated levels of PIP3 lead to the co-localization and activation of PH domain-containing protein kinases, such as Akt. aginganddisease.org Activated Akt then phosphorylates target proteins involved in diverse cellular functions. aginganddisease.org The PI3K/Akt/PTEN pathway is implicated in the mechanisms of several diseases. aginganddisease.org Oncogenic PI3K/Akt signaling can regulate antioxidant metabolism, for instance, by stimulating glutathione (B108866) (GSH) biosynthesis through the activation of NRF2. harvard.edu This pathway can confer resistance to oxidative stress. harvard.edu The PI3K/Akt pathway has also been identified as a therapeutic target in viral infections due to its role in virus entry and host immune response. frontiersin.org It can also inhibit NF-κB signaling, thereby reducing inflammatory cytokine expression. frontiersin.org The PI3K/Akt/Nrf2 pathway is crucial for maintaining redox homeostasis by inhibiting ROS generation. ijbs.com

Implications for Cellular Homeostasis and Stress Response

Cellular homeostasis, the maintenance of a stable internal environment, is crucial for cell function and survival. elifesciences.org Stress responses are the mechanisms by which cells react to adverse conditions. ugent.be Reactive oxygen species (ROS) play a dual role, acting as signaling molecules at moderate levels and causing damage at excessive levels, leading to oxidative stress. ugent.benih.gov Cells employ multifaceted antioxidant defense systems, including enzymatic and non-enzymatic antioxidants, to regulate ROS levels and prevent oxidative stress. mdpi.com These systems work in concert to neutralize ROS and maintain redox homeostasis. ugent.benih.govmdpi.com The Keap1-Nrf2-ARE pathway is a key regulatory system for preserving cellular redox homeostasis and protecting against stress. mdpi.com Mild stress can induce tolerance to subsequent, stronger stresses, a phenomenon known as adaptive homeostasis. elifesciences.org This adaptation can involve the increased production of enzymes like peroxidases that scavenge ROS. elifesciences.org The interaction between ROS and antioxidants acts as a metabolic interface influencing gene expression related to stress responses and modulating acclimation or cell death programs. researchgate.net The PI3K/Akt/Nrf2 pathway is also involved in cellular survival mechanisms against oxidative injury. frontiersin.org

Interaction with Specific Molecular Targets

The biological effects of chemical compounds often stem from their interactions with specific molecular targets within cells. These interactions can involve enzymes, receptors, or other proteins, modulating their activity or function.

Enzyme Inhibition/Activation

Enzymes are biological catalysts that facilitate biochemical reactions. Their activity can be modulated by inhibitors or activators. Enzyme inhibition can be reversible or irreversible, with reversible inhibitors binding non-covalently and irreversible inhibitors forming covalent bonds. libretexts.org Competitive inhibitors structurally resemble the substrate and compete for binding at the active site, while non-competitive inhibitors bind at an allosteric site, altering the enzyme's conformation. libretexts.org Modulation of enzyme activities, particularly antioxidant enzymes, can have significant effects on cellular processes, such as influencing carotenogenesis in microalgae. nih.gov

Receptor Binding and Modulation

Receptor binding involves the interaction of a molecule (ligand) with a specific receptor protein, often located on the cell surface or within the cell. This binding can trigger a cascade of intracellular signaling events, leading to a cellular response. Receptor modulation refers to the alteration of receptor activity or expression. For instance, endocannabinoid-binding receptors can be modulated by various ligands and the cellular environment, and their expression and localization can be influenced by post-translational modifications like glycosylation. mdpi.com Ligand binding to receptors, such as PPARs, can stimulate gene expression by forming heterodimers with RXR and binding to specific response elements in gene promoters. nih.gov

Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signaling pathways, metabolic regulation, and structural organization. nih.govnih.govrsc.org These interactions can be transient or stable and involve various types of bonds and interaction interfaces. nih.govnih.gov ROS can influence PPIs by modifying amino acid residues, altering protein conformation, and disrupting complex stability, particularly in the context of diseases like cancer. mdpi.com Modulation of PPIs is being explored as a strategy for developing new therapeutic agents, including antimicrobial agents. rsc.org Antioxidant enzymes also engage in PPIs with regulatory and signaling proteins, which are important for their stability, degradation, and activation, and can link diverse metabolic processes with ROS scavenging. nih.gov

Research Methodologies for Antioside Studies

In Vitro Assays and Model Systems

In vitro assays are fundamental tools in the initial screening and characterization of the antioxidant properties of compounds like Antioside. These assays utilize model systems that mimic certain aspects of oxidative stress, allowing researchers to measure the ability of a substance to scavenge free radicals or reduce oxidizing agents.

Cell-Based Assays for Oxidative Stress

Cell-based assays are crucial for assessing how a compound influences oxidative stress within a living cellular context. These assays can provide insights into a compound's ability to protect cells from oxidative damage or modulate the cellular redox balance.

Assessing cellular viability and cytotoxicity is a fundamental step in determining if a compound has detrimental effects on cells and to establish non-toxic concentrations for further testing. Assays like the MTT assay are commonly used to measure cell viability by assessing metabolic activity. journal-jop.org, mdpi.com A decrease in cell viability can indicate cytotoxicity, which might be induced by various factors, including oxidative stress. journal-jop.org, nih.gov, nih.gov, mdpi.com For example, exposure to oxidative stress inducers like hydrogen peroxide (H₂O₂) or tert-butylhydroperoxide (t-BOOH) can lead to a significant decrease in cell viability in various cell lines. journal-jop.org, nih.gov Compounds with protective effects can help recover cell viability under such stressful conditions. nih.gov

Measurement of intracellular reactive oxygen species (ROS) levels is a direct way to assess the degree of oxidative stress within cells. Fluorescent probes are widely used for this purpose. mdpi.com, bmglabtech.com, abcam.com, nih.gov, cellbiolabs.com, mdpi.com, nih.gov, thermofisher.com For instance, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a common cell-permeable probe that is converted to the fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) upon oxidation by ROS inside the cell. mdpi.com, bmglabtech.com, nih.gov, abcam.com, nih.gov, cellbiolabs.com, mdpi.com, mdpi.com The intensity of the fluorescence signal is proportional to the level of intracellular ROS. nih.gov, nih.gov, cellbiolabs.com Different derivatives and probes exist for detecting specific ROS species or targeting specific cellular compartments like mitochondria. bmglabtech.com, abcam.com

Assay PrincipleProbe/MethodROS DetectedReadout MethodCitation
Cell-permeable probe oxidized by intracellular ROSDCFH-DA (becomes DCF)Hydrogen peroxide, hydroxyl radicals, peroxyl radicals, other ROSFluorescence (Plate reader, Flow cytometry) mdpi.com, bmglabtech.com, nih.gov, abcam.com, nih.gov, cellbiolabs.com, mdpi.com, mdpi.com
Selective detection of superoxide (B77818) in mitochondriaMitoSOX™ RedSuperoxideFluorescence bmglabtech.com
Detection of superoxide anionDihydroethidium (DHE)Superoxide anionFluorescence (Flow cytometry) nih.gov, mdpi.com

Oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and nucleic acids. Measuring the levels of biomarkers resulting from this damage provides an indirect assessment of oxidative stress. abcam.com, nih.gov, abcam.cn, biocompare.com Malondialdehyde (MDA) is a commonly used biomarker for lipid peroxidation, which is the oxidative degradation of lipids. cdutcm.edu.cn, signosisinc.com, abcam.com, nih.gov, abcam.cn, biocompare.com MDA is formed from the peroxidation of polyunsaturated fatty acids. abcam.com, abcam.cn, biocompare.com The levels of MDA are frequently quantified using the thiobarbituric acid reactive substances (TBARS) assay, although other methods like ELISA and HPLC can also be used. signosisinc.com, abcam.com, nih.gov, abcam.cn Elevated levels of MDA are indicative of increased oxidative stress. nih.gov, mdpi.com

BiomarkerType of DamageDetection MethodsSignificanceCitation
Malondialdehyde (MDA)Lipid PeroxidationTBARS assay, ELISA, HPLCCommon indicator of oxidative damage to lipids cdutcm.edu.cn, signosisinc.com, abcam.com, nih.gov, abcam.cn, biocompare.com
8-hydroxydeoxyguanosine (8-OHdG)DNA DamageHPLC-ECD, ELISA, ImmunodetectionCommonly used marker for oxidative DNA damage abcam.com, nih.gov, abcam.cn, biocompare.com
Protein CarbonylationProtein OxidationDNPH method, SpectrophotometryMarker for oxidative damage to proteins nih.gov, abcam.cn

Cell-Free Biological Systems for Mechanistic Elucidation

Cell-free biological systems are utilized to investigate the direct interactions of a compound with specific molecules or pathways involved in oxidative stress, without the complexity of a living cell. These systems can help elucidate the underlying mechanisms of a compound's antioxidant activity. thegoodscentscompany.com, researchgate.net, mdpi.com, nih.gov, nih.gov For example, cell-free assays can assess a compound's ability to scavenge free radicals directly, chelate metal ions, or inhibit enzymes that generate free radicals. researchgate.net, nih.gov Assays such as DPPH radical scavenging, ABTS assay, and FRAP (Ferric Reducing Antioxidant Power) assay are examples of cell-free methods used to evaluate antioxidant capacity. mdpi.com, mdpi.com, nih.gov These methods measure the ability of a substance to neutralize free radicals or reduce oxidized molecules. mdpi.com, mdpi.com

Preclinical Animal Models

Preclinical animal models are used to study the effects of compounds in a more complex biological system that mimics aspects of human physiology and disease. nih.gov, frontiersin.org These models are essential for evaluating the in vivo efficacy and mechanisms of action of potential therapeutic agents. frontiersin.org

Oxidative Stress Induction Models

To study the protective effects of compounds against oxidative stress in vivo, animal models where oxidative stress is experimentally induced are often employed. nih.gov, cdutcm.edu.cn, nih.gov, nih.gov, mdpi.com, nih.gov, frontiersin.org, mdpi.com, mdpi.com, mdpi.com, mdpi.com Various methods can be used to induce oxidative stress in animals, depending on the research question and the specific type of oxidative damage being investigated. Examples include the administration of substances known to induce oxidative stress, such as certain chemicals or drugs. nih.gov, mdpi.com, mdpi.com These models allow researchers to assess how a compound influences markers of oxidative stress and oxidative damage in tissues and organs within a living organism. nih.gov, nih.gov, mdpi.com The evaluation in these models often involves measuring biomarkers like MDA levels and the activity of antioxidant enzymes in target tissues. nih.gov, mdpi.com

Oxidative Stress Inducer (Examples)Animal Models Used (Examples)Biomarkers Measured (Examples)Citation
Aminoglycoside antibioticsVarious animal modelsOxidative stress markers, nephroprotection levels nih.gov
StreptozotocinDiabetic rat/mouse modelsMDA, SOD, CAT, GPx, GSH nih.gov
ChlorpyrifosRat modelsMDA, SOD, CAT, GPx nih.gov
NaN₃Rat modelsMDA nih.gov
CCl₄Mice modelsSOD, GSH, GSH-Px, CAT, MDA nih.gov
tert-butylhydroperoxide (t-BOOH)Cellular models (in vitro, but relevant for in vivo model development)Cell viability, ROS, MDA (in broader oxidative stress studies) nih.gov
Buthionine sulfoximine (B86345) (BSO)Cellular models (in vitro, relevant to in vivo mechanisms)GSH levels, cell damage mdpi.com
GlutamateNeuronal cell models (in vitro, relevant to in vivo neurodegeneration)Cell damage, oxidative stress markers mdpi.com

Methodological Considerations in Animal Studies

Conducting animal studies requires careful consideration of numerous methodological factors to ensure ethical treatment of animals, data reliability, and the translational potential of the findings. Key considerations include the selection of an appropriate animal model that best reflects the human disease or condition being studied. fda.gov The number of animals used should be the minimum necessary to provide statistically meaningful results, often determined through sample size calculations or based on exploratory studies. fda.gov Using uniform animals in terms of breed, sex, age, and weight can help reduce variability. fda.gov

Study design should incorporate measures to minimize bias, such as blinding and randomization. fda.gov Adequate control groups are essential for comparison. fda.gov The timing and route of administration of the test compound, as well as the duration of the study, need to be carefully determined based on the research objectives and the nature of the compound. fda.gov For procedures that may cause pain or distress, appropriate anesthetic and analgesic protocols must be used, in consultation with a veterinarian. fda.gov Detailed record-keeping and clear statistical considerations are also crucial for the interpretation and reporting of results. fda.govfda.gov Ethical guidelines, such as the principles of Replace, Reduce, and Refine (3Rs), advocate for using alternatives to live animals where possible, minimizing the number of animals used, and refining procedures to reduce suffering. savemyexams.com

Computational and In Silico Approaches

Computational and in silico methods are increasingly integral to the study of chemical compounds like this compound, offering cost-effective and efficient ways to predict properties, understand interactions, and identify potential targets before extensive experimental work. These approaches leverage computational chemistry, bioinformatics, and cheminformatics tools. nih.govnih.govpharmj.org.ua

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. By analyzing how modifications to a molecule's structure affect its activity, researchers can gain insights into the key features responsible for its biological effects. nih.govresearchgate.netnih.gov This information is valuable for optimizing compounds and designing new derivatives with improved potency or selectivity.

While the provided search results discuss SAR studies extensively in the context of other compound classes, such as flavonoids, highlighting the importance of structural elements like hydroxyl group position and number for antioxidant activity, there is no specific detail on SAR studies conducted directly on this compound. nih.govresearchgate.netnih.govmdpi.comresearchgate.net However, the principles of SAR are broadly applicable to understanding the relationship between the structure of this compound and any observed biological activities. Strategies such as divergent synthesis can be employed to create derivatives for SAR studies.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (such as this compound) to a receptor protein. This provides insights into the potential target proteins of a compound and how it might interact with them at the molecular level. pensoft.netmdpi.com Docking studies can estimate the binding strength or affinity between the ligand and the receptor. mdpi.com

Molecular dynamics (MD) simulations extend docking studies by simulating the movement and interactions of the ligand-receptor complex over time. This provides a more dynamic picture of the binding event and can reveal the stability of the complex and the nature of the interactions involved, such as hydrogen bonding and hydrophobic interactions. pensoft.netmdpi.comrsc.orgnih.govnih.gov MD simulations can help confirm the stability of docked complexes and provide further support for predicted binding modes. pensoft.netmdpi.comnih.gov

The search results illustrate the application of molecular docking and MD simulations in studying the interaction of various compounds, including other natural products, with target proteins involved in processes like oxidative stress and inflammation. nih.govpensoft.netmdpi.comrsc.orgnih.govnih.govmdpi.com For example, these methods have been used to investigate the binding of antioxidant peptides to proteins like Keap1, revealing interaction mechanisms and binding affinities. nih.gov

Pathway Analysis and Network Pharmacology

Pathway analysis and network pharmacology are systems-level approaches used to understand how compounds influence biological systems by acting on multiple targets and pathways. Pathway analysis examines how a compound's potential targets fit into known biological pathways associated with a disease or biological process. nih.govresearchgate.netpensoft.netfrontiersin.org This helps to elucidate the broader biological context of a compound's effects.

Network pharmacology takes a more holistic view by constructing networks that illustrate the complex interactions between compounds, targets, and diseases. mdpi.comnih.govresearchgate.netpensoft.netfrontiersin.org This "multi-component, multi-target, multi-pathway" approach is particularly useful for studying natural products, which often contain multiple bioactive compounds that can act on various targets simultaneously. mdpi.comresearchgate.netpensoft.net By analyzing these networks, researchers can identify key targets and pathways through which a compound or a mixture of compounds exerts its effects. nih.govresearchgate.netpensoft.netfrontiersin.org

The search results demonstrate the application of network pharmacology to investigate the mechanisms of action of natural product extracts, for example, in the context of antioxidant and anti-inflammatory effects or in diseases like non-alcoholic fatty liver disease and colorectal cancer. mdpi.comnih.govresearchgate.netpensoft.netfrontiersin.org These studies often involve identifying active compounds, predicting their targets, constructing compound-target networks, and performing pathway enrichment analysis to understand the affected biological processes. nih.govresearchgate.netpensoft.netfrontiersin.org While specific network pharmacology studies on this compound are not detailed in the provided results, this approach could be valuable for understanding how this compound might exert its effects by influencing multiple targets and pathways.

Table: Compounds and PubChem CIDs

Compound NamePubChem CID
This compound441843
Hesperidin5281610
Daidzein5281708
Quercetin5280343
Kaempferol5280863
Butin5280362
Genistein5280961
Sterubin160085
Baicalein5281605
Pulchellidin183762
Wogonin5281608
Biochanin A5280371
Paeonol10204
Gallic acid370
Benzoylpaeoniflorin44239236
Catechin9064
Rutin5280805
Caffeic acid6890
Coumaric acid637515
Chlorogenic acid1794427
Ferulic acid445857
Verbascoside5281666
Naringenin932
Ellagic acid5281855
Cyanidin123035
alpha-Linolenic acid5280934
Linoleic acid5280445

Interactive Data Table: Examples of Molecular Docking and MD Simulation Results

Synthesis and Structural Modifications of Antioside and Analogs

Biosynthesis of Glycosylated Flavonoids

While Antioside is classified as a cardiac glycoside and not a flavonoid, the study of flavonoid glycoside biosynthesis offers valuable insights into the general mechanisms of glycosylation in plants, a key modification also present in this compound. Flavonoids, a large group of plant secondary metabolites, are frequently found in glycosylated forms. nih.gov Glycosylation, the enzymatic attachment of sugar moieties to a core structure, significantly impacts the solubility, stability, and bioactivity of these compounds. nih.gov Cardiac glycosides also undergo glycosylation, which is essential for their biological function and distribution in the plant. metabolomicsworkbench.org The biosynthesis of cardiac glycosides occurs in various plant species as a protective mechanism. metabolomicsworkbench.org Although the detailed biosynthetic pathway specifically for this compound is not extensively documented in the provided search results, research into the genome of Antiaris toxicaria is aimed at enhancing the understanding of the biosynthesis of its medicinal components, including cardiac glycosides.

Identification of Enzymatic Pathways

The glycosylation of natural products is primarily catalyzed by a diverse family of enzymes known as glycosyltransferases (GTs). In the context of flavonoid biosynthesis, UDP-glycosyltransferases (UGTs) are particularly important, facilitating the transfer of activated sugar molecules (such as UDP-glucose) to flavonoid aglycones. These enzymes exhibit regioselectivity and stereoselectivity, determining the type of sugar and the position of its attachment to the acceptor molecule. The identification of these enzymatic pathways often involves genetic and biochemical studies to isolate and characterize the specific GTs involved. For instance, studies on flavonoid biosynthesis have identified various UGTs responsible for glycosylation at different positions of the flavonoid core structure. While specific enzymes solely responsible for the glycosylation steps in this compound biosynthesis have not been detailed in the provided information, it is understood that enzymatic processes are fundamental to the formation of the glycosidic linkage in cardiac glycosides as well. metabolomicsworkbench.org

Precursor Utilization and Metabolic Engineering Considerations

The biosynthesis of glycosylated compounds requires the availability of both the aglycone precursor and activated sugar donors, typically sugar nucleotides. In flavonoid biosynthesis, precursors like 4-coumaroyl-CoA and malonyl-CoA are channeled through the phenylpropanoid pathway to form the flavonoid backbone, which is then glycosylated using sugar nucleotides like UDP-glucose. Metabolic engineering approaches have been successfully employed to enhance the production of various natural products, including flavonoid glycosides, in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. These strategies often involve optimizing the supply of precursors, introducing or enhancing the expression of relevant glycosyltransferases, and minimizing competing pathways. For example, engineering E. coli to efficiently produce flavonoid glycosides has involved introducing alternative sucrose (B13894) metabolism to provide precursors for UDP-glucose and UDP-rhamnose synthesis and knocking out competing metabolic reactions. While specific metabolic engineering efforts for this compound production are not described in the search results, the principles established for other glycosylated compounds could potentially be applied to improve the yield of this compound or its analogs.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations, offering a powerful approach for the synthesis of complex glycosylated molecules. This strategy is particularly useful for creating natural and novel glycosides that may be difficult to obtain solely through extraction or traditional chemical synthesis. Enzymes such as glycosyltransferases, glycosidases, and glycosynthases are employed to catalyze the formation or cleavage of glycosidic bonds. For instance, chemoenzymatic methods have been developed for the synthesis of flavonoid glycosides and their derivatives, utilizing lipases for regioselective acylation and glycosidases for glycosylation or transglycosylation reactions. These approaches often involve using activated sugar donors or employing enzymes with modified activities (e.g., glycosynthases) to favor synthesis over hydrolysis. While specific examples of chemoenzymatic synthesis of this compound were not found in the provided search results, these strategies hold potential for the controlled and efficient synthesis of this compound and its structural analogs.

Strategic Structural Modifications for Enhanced Bioactivity

Structural modifications of natural products are frequently performed to improve their biological activities, pharmacokinetic properties, and reduce toxicity. Glycosylation itself is a significant natural modification that profoundly affects the bioactivity of compounds like flavonoids and cardiac glycosides. nih.govmetabolomicsworkbench.org For this compound, its bioactivity includes insecticidal properties and the inhibition of Na+/K+-ATPase. metabolomicsworkbench.org Strategic modifications can involve altering the attached sugar moiety or modifying the aglycone core structure.

Alteration of Glycosidic Moiety

The nature of the sugar moiety and its linkage position can significantly influence the biological activity, solubility, and bioavailability of glycosylated compounds. nih.gov For example, studies on flavonoid glycosides have shown that different sugar residues or glycosylation patterns can lead to variations in antioxidant activity, absorption rates, and metabolic fate. nih.gov The sugar moiety can affect how the compound interacts with transporters and enzymes in biological systems. nih.gov Altering the glycosidic moiety of this compound, which is an alpha-L-rhamnoside of antiogenin, could potentially modulate its potency, specificity towards Na+/K+-ATPase isoforms, or pharmacokinetic profile. While specific research on altering this compound's rhamnoside is not detailed in the search results, the principles observed with other glycosylated natural products suggest that such modifications could lead to analogs with altered or enhanced bioactivity.

Introduction of Specific Functional Groups

The introduction or modification of functional groups on a molecule is a fundamental strategy in medicinal chemistry to alter its properties and biological activity. labinsights.nl Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and significantly influence its physical and chemical properties, such as solubility, boiling point, and reactivity. chemsimplified.comstudymind.co.uklibretexts.orgsparkl.me Common functional groups include hydroxyl (-OH), carbonyl (C=O), carboxyl (-COOH), and methoxy (B1213986) (-OCH₃) groups. chemsimplified.comsparkl.me

In the context of cardenolides and other bioactive compounds, the presence, number, and position of functional groups, particularly hydroxyl and methoxy groups, have been shown to impact activity. For instance, studies on various phenolic compounds have indicated that the presence of hydroxyl substituents generally enhances antioxidant activity, while methoxy groups can have varying effects depending on their position. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov For example, in some phenolic acids, methoxyl and phenolic hydroxyl groups can promote antioxidant activities. researchgate.netnih.gov The position of active groups, such as hydroxyl or amino groups, also plays a crucial role in structure-activity relationships. researchgate.net

While specific data on the introduction of functional groups directly onto the this compound structure and the resulting impact on its activity were not found, research on related cardenolides like digoxigenin (B1670575) has explored the effect of different glycosidic linkages and substituents at the C3 position on cytotoxicity. researchgate.net This suggests that modifications to the sugar moiety or the linkage point to the aglycone in this compound could similarly influence its biological properties.

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many compounds, including cardiac glycosides. uou.ac.in Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different biological effects. uou.ac.in This is because the precise three-dimensional structure dictates how a molecule interacts with biological targets, such as enzymes or receptors.

For cardenolides, the stereochemical configuration at various positions of the steroid core and the sugar moiety is essential for their activity. Research on digoxigenin neoglycosides has demonstrated the significant influence of stereochemistry on cytotoxicity. Specifically, 3β-O-glycosides were found to exhibit stronger anticancer effects compared to their 3α-O-glycoside counterparts. researchgate.net Furthermore, the stereochemistry of a hydroxyl group on a lactone ring has been shown to affect stability and activity in other compound classes, with the cis-isomer sometimes exhibiting higher activity than the trans-isomer. mdpi.com

This compound itself possesses multiple stereocenters, contributing to its specific three-dimensional structure. cdutcm.edu.cn The stereochemistry of the glycosidic linkage (alpha-L-rhamnoside in the case of this compound) and the configuration of hydroxyl groups on the sugar and the steroid core are likely to be important determinants of its biological interactions and resulting activity, consistent with observations in studies on related cardenolides. nih.govresearchgate.netresearchgate.net Although detailed studies specifically on how altering the stereochemistry of this compound impacts its activity were not available in the search results, the established principles of stereochemistry's influence on the biological activity of cardenolides highlight its likely importance for this compound as well.

Applications in Advanced Research Areas

Omics Technologies in Antioside Research (e.g., Proteomics, Metabolomics)

Omics technologies, including proteomics and metabolomics, provide high-throughput methods for the comprehensive analysis of biological molecules within a system. Metabolomics focuses on the complete set of small-molecule metabolites, offering a snapshot of the physiological state of a cell, tissue, or organism and reflecting biochemical perturbations. cdutcm.edu.cn Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. metabolomicsworkbench.org

Nanotechnology and Delivery Systems for Research Compounds

Nanotechnology offers innovative approaches for the delivery of research compounds, particularly those with properties that limit their bioavailability, solubility, or stability. nih.gov Nanoparticle-based delivery systems, such as polymeric nanoparticles, nanoemulsions, and liposomes, can encapsulate or conjugate bioactive compounds, improving their transport and targeting to specific cells or tissues.

Benefits of using nanotechnology for delivering research compounds can include enhanced solubility and stability, extended half-life, improved permeability across biological barriers, and targeted delivery, potentially leading to increased efficacy in preclinical research settings. nih.gov These systems have been explored for delivering various natural antioxidants and phytochemicals to combat conditions associated with oxidative stress and inflammation. nih.gov While nanotechnology is a growing area for improving the delivery of natural bioactive compounds nih.gov, specific research focused on developing or utilizing nanotechnology-based delivery systems specifically for this compound was not found in the conducted searches.

Systems Biology Approaches to this compound's Biological Effects

Systems biology aims to understand biological systems as integrated networks of interacting components rather than studying individual parts in isolation. cdutcm.edu.cn This approach utilizes computational and mathematical modeling alongside experimental data to analyze complex biological processes, such as cellular signaling, metabolic pathways, and regulatory networks.

Conclusion and Future Perspectives in Antioside Academic Research

Bridging In Vitro, In Silico, and Preclinical Findings

Bridging the findings from in vitro, in silico, and preclinical studies is a critical step in the comprehensive evaluation of Antioside. In vitro studies, often involving cell-based assays, provide initial insights into the compound's cellular effects and potential mechanisms, such as antioxidant activity or interactions with biological targets. radiantresearch.innih.govnih.gov In silico methods, utilizing computational tools, can predict molecular properties, binding affinities, and potential toxicity, guiding experimental design and offering theoretical support for observed in vitro results. nih.govpensoft.netmdpi.comresearchgate.netscielo.br Preclinical studies, typically conducted in animal models, aim to assess the compound's efficacy and pharmacokinetics in a more complex biological system, providing data relevant to potential therapeutic applications. radiantresearch.innih.govdovepress.commdpi.comnih.gov

The synergy between these approaches allows researchers to build a more complete picture of this compound's biological profile. For instance, in silico predictions about a potential interaction with a specific enzyme can be tested in vitro, and promising in vitro results regarding an activity like antioxidant capacity can be further investigated in preclinical models of oxidative stress. radiantresearch.innih.govpensoft.netresearchgate.netscielo.brmdpi.com Challenges exist in translating findings across these different levels of research, and future work should focus on developing more predictive in vitro and in silico models that better reflect in vivo conditions. nih.govnih.gov

Identification of Novel Research Avenues for this compound and Its Derivatives

The academic exploration of this compound extends to identifying novel research avenues for the parent compound and its derivatives. Given its origin in plants known for potent cardiac glycosides, initial research often focused on its effects on the cardiovascular system. plantaedb.comresearchgate.net However, the potential for other biological activities, such as antioxidant and anti-inflammatory properties, suggests broader research possibilities. ontosight.ai

Future research could delve deeper into the specific molecular targets and pathways influenced by this compound beyond its known effects as a cardiac glycoside. Investigating the potential of this compound or modified derivatives in conditions where oxidative stress and inflammation play a significant role could open new therapeutic avenues. ontosight.aiindexcopernicus.comconsensus.appresearchgate.net Structure-activity relationship (SAR) studies on this compound derivatives could identify compounds with enhanced desired activities or reduced potential side effects. mdpi.comfrontiersin.orggavinpublishers.com The creation of novel derivatives through chemical modification could lead to compounds with altered solubility, stability, or targeted delivery, expanding their research potential. mdpi.comfrontiersin.org

Methodological Advancements for Enhanced Research Rigor

Advancements in research methodologies are crucial for enhancing the rigor and reliability of studies on this compound. This includes refining existing techniques and adopting new technologies across in vitro, in silico, and preclinical research.

For in vitro studies, optimizing assay conditions to better mimic physiological environments and developing more complex co-culture or organ-on-a-chip models could provide more relevant data. mdpi.com Standardizing protocols for assessing specific activities, such as antioxidant capacity, is also important for comparability across studies. nih.govnih.govmdpi.com

In the realm of in silico research, the development of more sophisticated algorithms for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can improve the accuracy of predictions regarding this compound's interactions and properties. nih.govpensoft.net Utilizing artificial intelligence and machine learning approaches for analyzing large datasets related to natural compounds could accelerate the identification of promising research directions.

Preclinical studies can benefit from the use of more diverse and clinically relevant animal models. nih.gov Implementing advanced imaging techniques and biomarkers can provide more detailed insights into the pharmacokinetics, pharmacodynamics, and efficacy of this compound in vivo. dovepress.com Furthermore, adhering to rigorous reporting guidelines for preclinical studies is essential for reproducibility and translational potential.

Q & A

Q. What analytical techniques are recommended for confirming Antioside’s structural conformation, particularly its stereochemistry?

this compound’s stereochemistry (e.g., 3β-(6-deoxy-α-L-mannopyranosyloxy) configuration) can be resolved using X-ray crystallography for definitive spatial arrangement analysis. For preliminary confirmation, NMR spectroscopy (e.g., 1H^1H, 13C^13C, and 2D-COSY) is critical, as it identifies proton-proton coupling and glycosidic linkages. High-resolution mass spectrometry (HRMS) validates the molecular formula (C29_{29}H44_{44}O10_{10}, exact mass 552.29345). Note that 3D models of this compound may use arbitrary conformations if stereochemical data are incomplete .

Q. How can researchers validate this compound’s purity and stability under experimental conditions?

Use HPLC-PDA (Photodiode Array Detection) to assess purity by detecting UV-absorbing impurities. For stability, conduct accelerated degradation studies (e.g., exposure to heat, light, or varying pH) and monitor changes via LC-MS . Physical-chemical properties like logP (calculated via topological polar surface area) and solubility profiles should guide solvent selection .

Q. What computational methods are suitable for predicting this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while QSAR models correlate structural descriptors (e.g., rotatable bonds: 3, H-bond acceptors: 10) with activity. Validate predictions with in vitro assays , such as enzyme inhibition studies .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Apply systematic replication protocols to isolate variables (e.g., cell line specificity, assay conditions). Use meta-analysis to synthesize existing data, identifying confounding factors (e.g., solvent interference or metabolite instability). If contradictions persist, conduct mechanistic studies (e.g., transcriptomics) to explore off-target effects .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ divergent synthesis to modify the glycosidic moiety (e.g., replacing α-L-rhamnose with other sugars) and the cardenolide core. Use DoE (Design of Experiments) to test reaction parameters (temperature, catalysts). Characterize derivatives via FT-IR and circular dichroism to confirm structural integrity .

Q. How can in vivo pharmacokinetic studies of this compound account for species-specific metabolic differences?

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data across species. Validate with microsampling LC-MS/MS to measure plasma concentrations and tissue distribution. Include metabolite profiling (e.g., CYP450 inhibition assays) to identify interspecies metabolic pathways .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use Bayesian hierarchical models to handle variability across replicates. For threshold determination, BMD (Benchmark Dose) analysis is recommended over NOAEL/LOAEL approaches due to improved sensitivity .

Methodological Guidelines

  • Data Collection : For bioactivity assays, follow MIAME (Minimum Information About a Microarray Experiment) standards to ensure reproducibility. Raw data (e.g., NMR spectra) should be archived in supplementary materials .
  • Error Analysis : Quantify uncertainties in spectroscopic data using Monte Carlo simulations to propagate measurement errors .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, particularly when using human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.